1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
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Overview
Description
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxazole ring, and a urea moiety
Preparation Methods
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-methoxyphenyl ethylamine: This intermediate can be synthesized by the reduction of 4-methoxyphenyl acetonitrile using hydrogen gas and a suitable catalyst.
Formation of 3-(3-methyl-1,2-oxazol-5-yl)propyl isocyanate: This intermediate can be prepared by reacting 3-(3-methyl-1,2-oxazol-5-yl)propylamine with phosgene or a phosgene equivalent.
Coupling reaction: The final step involves the reaction of 4-methoxyphenyl ethylamine with 3-(3-methyl-1,2-oxazol-5-yl)propyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The oxazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine).
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can be compared with other similar compounds, such as:
1-[2-(4-hydroxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-thiazol-5-yl)propyl]urea: This compound has a thiazole ring instead of an oxazole ring, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13-12-16(23-20-13)4-3-10-18-17(21)19-11-9-14-5-7-15(22-2)8-6-14/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUWVOXDDDWNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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